9-Azido-1-nonanamine

Description

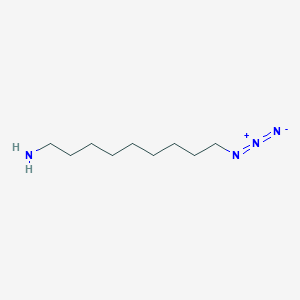

Structure

3D Structure

Properties

IUPAC Name |

9-azidononan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N4/c10-8-6-4-2-1-3-5-7-9-12-13-11/h1-10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWUNRISDHVVMJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCN)CCCCN=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Studies of 9 Azido 1 Nonanamine

Azide (B81097) Group Transformations in Organic and Bioorganic Chemistry

The azide group (N₃) is a versatile functional group in organic chemistry, known for its participation in a variety of transformations. Its linear structure and electron distribution make it a competent 1,3-dipole, enabling cycloaddition reactions. Additionally, the azide can undergo reduction to yield a primary amine or participate in reactions like the Staudinger ligation. These reactions are particularly valuable in bioorthogonal chemistry, where they allow for selective labeling and conjugation in complex biological systems without interfering with native biochemical processes.

Cycloaddition Reactions in Bioorthogonal Chemistry

Cycloaddition reactions involving azides, particularly with alkynes, are cornerstone reactions in the field of click chemistry. These reactions are characterized by their reliability, efficiency, and often bioorthogonality, making them suitable for applications in biological labeling and conjugation.

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a widely used click reaction that efficiently joins azides and terminal alkynes to form a 1,4-disubstituted 1,2,3-triazole. This reaction is catalyzed by copper(I) species and typically proceeds rapidly under mild conditions. The mechanism involves the coordination of the alkyne to copper(I), followed by deprotonation to form a copper(I) acetylide. The azide then coordinates to the copper center, and a concerted cycloaddition occurs between the activated alkyne and the azide, leading to the formation of a six-membered copper-containing intermediate. This intermediate then undergoes protonation and reductive elimination to yield the 1,4-triazole product and regenerate the copper(I) catalyst.

Ligands such as Tris(benzyltriazolylmethyl)amine (TBTA) are often used to stabilize the copper(I) catalyst and enhance reaction efficiency, particularly in aqueous or biological environments. The CuAAC reaction is highly regioselective, yielding exclusively the 1,4-isomer, which is a significant advantage over the thermal Huisgen cycloaddition that produces a mixture of 1,4- and 1,5-isomers.

Given the presence of the azide group in 9-Azido-1-nonanamine, it can readily participate in CuAAC reactions with terminal alkynes, allowing for the conjugation of the nonanamine scaffold to alkyne-functionalized molecules or materials.

While CuAAC is highly efficient, the requirement for a copper catalyst can be problematic in biological systems due to copper toxicity. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), also known as copper-free click chemistry, addresses this limitation by utilizing strained cyclooctynes instead of linear alkynes. The inherent strain in the cyclic alkyne ring increases its reactivity towards azides, allowing the cycloaddition to proceed efficiently without the need for a catalyst.

The SPAAC reaction between an azide and a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) derivatives, proceeds via a concerted [3+2] cycloaddition mechanism, similar to the thermal Huisgen reaction but significantly accelerated by the alkyne's ring strain. This reaction forms a stable triazole linkage.

This compound, or conjugates derived from it, can participate in SPAAC reactions with strained alkynes. This allows for copper-free bioconjugation or labeling in sensitive biological environments where copper toxicity is a concern. The nonanamine chain provides a flexible linker for attaching the azide to other biomolecules or probes.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Conjugation

Staudinger Ligation for Bioconjugation and Probe Development

The Staudinger ligation is another bioorthogonal reaction that utilizes the reactivity of azides. It is a modification of the classic Staudinger reaction, which involves the reaction of an azide with a phosphine (B1218219) to form an iminophosphorane, followed by hydrolysis to yield a primary amine and a phosphine oxide. In the Staudinger ligation, an electrophilic trap, typically an ester or thioester located ortho to the phosphine, reacts intramolecularly with the iminophosphorane intermediate. This reaction sequence results in the formation of a stable amide bond, effectively ligating the azide-containing molecule to the phosphine-containing molecule.

The Staudinger ligation is particularly useful for bioconjugation due to the biocompatibility of both azides and phosphines and the reaction's ability to proceed in aqueous environments. It has been applied in labeling various biomolecules, including proteins, glycans, and nucleic acids.

The azide group in this compound can undergo Staudinger ligation with appropriately functionalized phosphines, providing a method for conjugating the nonanamine scaffold to other molecules for applications such as probe development or targeted delivery.

Reduction of the Azide Moiety to Primary Amine for Further Functionalization

The azide group can be readily reduced to a primary amine, providing a pathway for further functionalization of the molecule. This transformation is particularly relevant for this compound, as it would result in a diamine (specifically, 1,9-nonanediamine). Various methods can be employed for the reduction of azides.

One common method is the Staudinger reduction, which uses a phosphine (such as triphenylphosphine) followed by hydrolysis. This method is mild and chemoselective, often tolerating other functional groups. Another approach involves catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) and hydrogen gas. Metal hydride reducing agents, such as lithium aluminum hydride (LiAlH₄), can also reduce azides to amines, although these are typically less chemoselective and may not be suitable for molecules containing other reducible functionalities. More recent methods include electrochemical reduction using promoters like sodium ascorbate.

The reduction of the azide in this compound would yield 1,9-nonanediamine, a molecule with two primary amine groups that can undergo a wide range of reactions, including amidation, alkylation, and Schiff base formation, allowing for the synthesis of more complex structures.

Thermal and Photochemical Reactivity of the Azido (B1232118) Group

Azides can also undergo transformations upon exposure to heat or light. Thermal decomposition of organic azides typically involves the extrusion of nitrogen gas (N₂) to form a highly reactive nitrene intermediate. These nitrenes can then undergo various reactions, including insertion into C-H bonds, cycloadditions, or rearrangement reactions. The stability of azides to heat can vary depending on their structure.

Photochemical decomposition of azides, typically using UV light, also leads to the formation of nitrenes with the release of nitrogen gas. This photochemical method allows for the generation of reactive intermediates at lower temperatures compared to thermal decomposition and can be used for applications such as photolabeling or initiating polymerization.

Amine Group Reactions and Derivatives

The primary amine group in this compound exhibits characteristic reactivity of aliphatic amines, undergoing reactions such as nucleophilic acyl substitution, reductive amination, electrochemical oxidation, alkylation, and acylation.

Primary amines readily participate in nucleophilic acyl substitution reactions with activated carboxylic acid derivatives, such as acid chlorides, acid anhydrides, esters, and activated esters, to form amide bonds. This reaction is a fundamental method for the synthesis of amides. The amine group of this compound acts as a nucleophile, attacking the carbonyl carbon of the acylating agent, followed by elimination of a leaving group and deprotonation to yield the corresponding amide. The formation of an amide involves the splitting out of water molecules when reacting with a carboxylic acid, a process that is typically slow at room temperature in the absence of catalysts but is catalyzed by enzymes in biological systems. libretexts.org

The general reaction can be represented as follows:

R-COOH + R'-NH₂ → R-CO-NH-R' + H₂O

In the context of this compound, the amine group (R'-NH₂) can react with various carboxylic acids or their activated derivatives to form amides, with the azide group remaining intact under appropriate conditions. For instance, reaction with a carboxylic acid chloride would proceed via a tetrahedral intermediate, followed by the expulsion of chloride and proton transfer to yield the amide and HCl. A base is typically required to neutralize the acid byproduct and drive the reaction to completion. mnstate.edu

Reductive amination is a versatile method for synthesizing primary, secondary, and tertiary amines by reacting a carbonyl compound (aldehyde or ketone) with an amine, followed by reduction of the intermediate imine or enamine. For this compound, reductive amination provides a pathway to synthesize secondary and tertiary amine derivatives while preserving the azide functionality.

The process typically involves the condensation of the primary amine with an aldehyde or ketone to form an imine (or enamine), which is then reduced to the corresponding amine using a reducing agent such as sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). scielo.org.mxlibretexts.org The choice of reducing agent can influence the selectivity and reaction conditions. For example, sodium cyanoborohydride is a milder reducing agent that is often used for reductive amination because it is less reactive towards the carbonyl group but effectively reduces the imine. libretexts.org

The general scheme for reductive amination is:

R-CHO (or R₂C=O) + R'-NH₂ ⇌ R-CH=NR' (or R₂C=NR') + H₂O R-CH=NR' (or R₂C=NR') + [H] → R-CH₂-NHR' (or R₂CH-NHR')

When this compound undergoes reductive amination with an aldehyde or ketone, a secondary amine is formed. Further reaction of this secondary amine with another carbonyl compound under reductive amination conditions can lead to the formation of a tertiary amine. This strategy allows for the introduction of diverse alkyl or aryl groups onto the nitrogen atom of this compound. Studies on similar azido-amines, such as 6-azidohexan-1-amine, have shown that the amine group is amenable to reductive amination with aldehydes or ketones. broadpharm.com

Electrochemical oxidation of aliphatic amines can proceed through various mechanisms, often initiated by electron transfer from the nitrogen atom to the electrode surface, forming a radical cation. This radical cation can then undergo deprotonation and further oxidation or reaction pathways. mdpi.combeilstein-journals.org

For primary aliphatic amines like the one in this compound, the electrochemical oxidation typically involves the initial removal of an electron from the nitrogen lone pair, generating an amine radical cation. mdpi.com This radical cation is highly reactive and can undergo α-deprotonation to form an α-amino radical. mdpi.combeilstein-journals.org The α-amino radical can then be further oxidized to an iminium ion, which can react with nucleophiles or undergo hydrolysis. mdpi.combeilstein-journals.org

The general mechanism for the electrochemical oxidation of a primary amine can be depicted as:

R-CH₂-NH₂ - e⁻ → [R-CH₂-NH₂]•⁺ (Amine radical cation) [R-CH₂-NH₂]•⁺ - H⁺ → R-CH•-NH₂ (α-amino radical) R-CH•-NH₂ - e⁻ → [R-CH=NH₂]⁺ (Iminium ion) [R-CH=NH₂]⁺ + H₂O → R-CHO + NH₃ + H⁺

Alternatively, the amine radical cation can also undergo concerted proton-coupled electron transfer. nih.gov The specific mechanism and products can be influenced by factors such as the electrode material, solvent, supporting electrolyte, and applied potential. Electrochemical oxidation studies on aliphatic amines have shown that the process can lead to the formation of various products, including imines, aldehydes, and secondary amines, depending on the reaction conditions. mdpi.com While specific data on the electrochemical oxidation of this compound is limited in the search results, the general principles of aliphatic amine electrochemistry would apply to its amine functionality.

Alkylation and acylation are fundamental reactions for modifying the amine group, allowing for the introduction of various substituents and the creation of diverse derivatives.

Alkylation: Primary amines can be alkylated by reaction with alkyl halides or other electrophilic alkylating agents. This reaction can lead to the formation of secondary, tertiary, and even quaternary ammonium (B1175870) salts, depending on the stoichiometry and reaction conditions. libretexts.org

R-NH₂ + R'-X → R-NHR' + HX R-NHR' + R'-X → R-N(R')₂ + HX R-N(R')₂ + R'-X → R-N⁺(R')₃ X⁻

Controlling the degree of alkylation can be challenging, often leading to mixtures of products, particularly with primary and secondary amines. libretexts.org However, using excess amine or carefully controlling the stoichiometry and reaction conditions can favor monoalkylation. The amine group of this compound can undergo alkylation, allowing for the attachment of various alkyl chains or other groups while the azide remains available for further reactions.

Acylation: As discussed in Section 3.2.1, acylation of the primary amine with acid chlorides, acid anhydrides, or activated esters yields amides. libretexts.org This reaction is generally more controlled than alkylation, as the resulting amide is less nucleophilic than the starting amine, reducing the likelihood of overacylation. libretexts.org

R-NH₂ + R'-CO-Cl → R-NH-CO-R' + HCl

Acylation provides a direct route to stable amide derivatives of this compound, enabling the incorporation of various acyl moieties for structural diversification or conjugation purposes.

Advanced Applications of 9 Azido 1 Nonanamine in Chemical Research

Organic Synthesis as a Versatile Building Block

The presence of both azide (B81097) and amine functionalities within the same molecule provides 9-Azido-1-nonanamine with significant versatility in organic synthesis. The azide group is particularly well-known for its reactivity in click chemistry, notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for efficient and selective conjugation reactions. The amine group can undergo reactions such as amidation, alkylation, and Schiff base formation, further expanding its synthetic utility. Organic building blocks like this compound are fundamental components for organic synthesis, enabling the modular assembly of complex structures. alfa-chemistry.combldpharm.com

Construction of Complex Molecular Architectures and Macromolecules

The click chemistry capabilities afforded by the azido (B1232118) group in compounds like this compound are highly valuable in the construction of complex molecular architectures and macromolecules. This reaction allows for the joining of molecular fragments with high specificity and efficiency. For instance, azido-modified analogs have been utilized in conjunction with alkyne-modified counterparts for labeling nascent macromolecule synthesis, demonstrating the utility of this functional group in building complex biological molecules or synthetic polymers. nih.gov Similarly, click coupling between azido-functionalized components and alkyne-functionalized units has been employed in the formation of discrete block co-oligomers with defined nanostructures. acs.org While these examples may not specifically feature this compound, they highlight the critical role of the azido moiety, present in this compound, in enabling such complex constructions.

Preparation of Nitrogen-Containing Heterocyclic Compounds

Nitrogen-containing heterocyclic compounds are prevalent in pharmaceuticals, agrochemicals, and materials science. sioc-journal.cnresearchgate.net The amine functionality of this compound can be directly incorporated into ring systems through various cyclization reactions. Furthermore, the azido group can be readily reduced to an amine, providing another route to introduce nitrogen atoms into heterocyclic structures. The synthesis of nitrogen heterocycles can be achieved through various methods, and compounds containing both azide and amine functionalities offer unique synthetic pathways. For example, a related azido-alcohol was used in a synthetic route involving reduction of the azide to an amine, followed by cyclization to form a nitrogen-containing heterocycle, specifically a purinophane. cdnsciencepub.com This illustrates the potential of molecules containing both functional groups for constructing such ring systems.

Development of Diverse Chemical Libraries via Combinatorial Synthesis Approaches

Combinatorial synthesis is a powerful technique for generating large libraries of diverse compounds for screening in drug discovery and materials science. scielo.brrroij.com Compounds like this compound, with their distinct reactive handles, are ideal building blocks for such approaches. The azido group can participate in highly selective reactions like click chemistry, allowing for the facile conjugation of different molecular fragments onto a solid support or in solution, a common strategy in library synthesis. enamine.net The amine group offers another orthogonal point of attachment or reaction. The use of azide-modified components is a recognized strategy in the creation of chemical libraries, including DNA-encoded libraries, where chemical ligation methods are employed to attach small molecules to encoding oligonucleotides. nih.govnih.gov The ability to introduce diverse substituents through reactions with the azido and amine groups of this compound makes it a valuable component in building diverse chemical libraries.

Functional Materials Science and Nanotechnology

The dual functionality of this compound also makes it a useful compound in the fields of functional materials science and nanotechnology, particularly for modifying polymers and functionalizing surfaces.

Incorporation into Functional Polymers and Polymeric Scaffolds

This compound can be incorporated into polymeric structures to impart specific functionalities. The amine group can be used in polymerization reactions or for grafting onto existing polymer chains. The azido group provides a handle for post-polymerization modification, especially through click chemistry, allowing for the attachment of various molecules, such as fluorescent tags, biomolecules, or other functional groups. nih.gov This approach is particularly relevant in the development of functional polymers and polymeric scaffolds for applications like tissue engineering. For instance, introducing azide or alkyne functionalities into macromolecules is a strategy for creating "clickable" hydrogels with tunable properties. nih.gov Similarly, end-functionalizing polymer fibers with azide moieties enables the conjugation of bioactive groups via click chemistry. nih.gov The azido group can also be present as a substituent in the polymerization of certain monomers. google.com

Surface Functionalization of Nanomaterials for Interface Engineering

Surface functionalization of nanomaterials is crucial for tailoring their properties and enabling their integration into various applications, a process often referred to as interface engineering. iomcworld.org The amine and azide groups of this compound can be utilized for covalent attachment to the surface of nanoparticles and other nanomaterials. The amine group can react with surface functionalities such as carboxylic acids or epoxides. The azido group allows for efficient conjugation via click chemistry with alkyne-functionalized surfaces or molecules. researchgate.net This enables the grafting of polymers, biomolecules, or other ligands onto the nanomaterial surface, modifying properties like solubility, dispersibility, and reactivity. iomcworld.orgresearchgate.net For example, gold nanoparticles have been surface-functionalized with azide-containing ligands to enable click chemistry for applications like oligonucleotide encapsulation. nih.gov The ability to introduce both amine and azide functionalities onto a surface using this compound provides versatile strategies for interface engineering of nanomaterials.

Engineering of Self-Assembled Systems and Supramolecular Structures

The design and construction of self-assembled systems and supramolecular structures rely on the precise arrangement of molecular components driven by non-covalent interactions or dynamic covalent bonds. uiowa.edu Molecules incorporating both azide and amine functionalities, such as this compound, can serve as versatile building blocks in this field. The azido group can participate in click chemistry reactions, particularly copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), allowing for covalent linkage to alkyne-functionalized molecules. The amine group offers another handle for reactions, such as amide bond formation or Schiff base chemistry, enabling the incorporation of the molecule into diverse supramolecular architectures.

While direct research specifically detailing the use of this compound in the engineering of self-assembled systems was not extensively found in the search results, the principles of using bifunctional molecules with azide and amine groups are well-established in supramolecular chemistry. For instance, studies on metal-azido complexes highlight how azido groups can act as ligands and bridge metal centers, contributing to the formation of one-dimensional coordination polymers and influencing supramolecular structures through various intermolecular interactions like N-H and C-H contacts. mdpi.com The amine group in this compound could similarly engage in coordination or hydrogen bonding, further expanding its potential in constructing complex assemblies.

The ability to selectively react either the azide or the amine group, or both sequentially, provides a powerful strategy for creating complex molecular architectures with controlled size, shape, and function. This is particularly relevant in the context of creating discrete supramolecular structures that can act as molecular building blocks for applications like drug delivery or catalysis. eurekalert.org

Chemical Biology and Bioorthogonal Labeling

The unique reactivity of the azido group, being largely inert to biological functionalities but highly reactive with specific complementary groups (like alkynes or phosphines), makes azide-containing molecules invaluable in chemical biology for bioorthogonal labeling applications. nih.govmdpi.com this compound, possessing this bioorthogonal handle along with a reactive amine, is well-suited for developing molecular tools to study biological systems without interfering with native biochemical processes.

Design and Synthesis of Molecular Probes for Biomolecular Interactions

This compound can be utilized in the design and synthesis of molecular probes to investigate biomolecular interactions. By conjugating the amine group to a biomolecule of interest (e.g., a peptide, small molecule ligand, or a carbohydrate derivative) and leaving the azido group free, a bioorthogonal handle is introduced into the biomolecule. This azido handle can then be used for subsequent labeling with a reporter tag (e.g., a fluorescent dye, a biotin (B1667282) tag, or an affinity tag) via click chemistry. This strategy allows for the visualization, isolation, or identification of the biomolecule and its interaction partners.

The synthesis of such probes often involves coupling the amine of this compound to a functional group on the biomolecule, such as a carboxyl group (forming an amide bond) or an activated ester. The resulting construct retains the azido group for bioorthogonal reactions. This approach is analogous to the synthesis of other azido-functionalized molecular probes used in chemical biology. For example, azido analogues of sialic acids have been synthesized and metabolically incorporated into cell-surface glycans to enable fluorescent imaging and proteomic profiling of sialoglycoproteins, demonstrating the utility of the azido group for subsequent labeling and study of biomolecular interactions. nih.gov

Bioconjugation Applications in Glycan and Protein Labeling for Mechanistic Studies

The azido group of this compound is particularly useful in bioconjugation strategies for labeling glycans and proteins, providing a powerful method for mechanistic studies. Metabolic glycoengineering (MGE) involves treating cells with synthetic carbohydrate derivatives containing bioorthogonal reporter groups, such as azides. uni-konstanz.de These modified sugars are incorporated into cellular glycans through biosynthetic pathways. While this compound itself is not a sugar, its azido group can be incorporated into molecules that are subsequently used in glycan labeling.

Following metabolic incorporation of an azido-modified precursor, the glycans displaying the azide functionality can be selectively labeled with phosphine (B1218219) or alkyne probes via Staudinger ligation or click chemistry, respectively. nih.govmdpi.com This allows for visualization of glycan expression, enrichment of specific glycoproteins for proteomic analysis, and investigation of glycan biosynthesis and metabolism. sigmaaldrich.com Such labeling strategies are crucial for understanding the roles of glycosylation in various cellular processes and diseases. nih.gov

Similarly, the amine group of this compound can be used to functionalize proteins or peptides, introducing an azido handle for subsequent bioconjugation. This enables site-specific labeling of proteins, which can be used to study protein localization, interactions, and modifications with minimal perturbation to their native function. The ability to label proteins and glycans allows researchers to track their dynamics, identify interaction partners, and elucidate the underlying mechanisms of biological events.

Investigation of Cellular Processes via Tagging Strategies (mechanistic focus)

Tagging strategies employing molecules like this compound provide valuable tools for investigating complex cellular processes with a focus on underlying mechanisms. By introducing an azido tag into specific biomolecules involved in a pathway, researchers can monitor their fate, interactions, and modifications under different cellular conditions.

Oxidative stress plays a significant role in various cellular pathologies. Tagging key molecules involved in the response to oxidative stress using azido-functionalized compounds can provide insights into the mechanisms of damage and protection. For example, if a specific protein is known to be modified or translocated under oxidative stress, an azido-tagged version of this protein or a molecule that interacts with it could be introduced into cells. Under oxidative stress conditions in vitro, the localization, interaction partners, or post-translational modifications of the tagged molecule could be tracked using bioorthogonal labeling and subsequent analysis techniques like microscopy or mass spectrometry. While no direct studies using this compound for oxidative stress studies were found, the general principle of using bioorthogonal tags to study cellular responses is well-established. For instance, studies investigating the effects of nanoparticles on cells often assess oxidative stress markers, highlighting the importance of understanding cellular responses to stress at a mechanistic level. researchgate.net

This compound can be synthesized into probes to study receptor-ligand interactions and receptor modulation in cellular assays. For example, if a ligand for a specific receptor, such as TRPV1, could be modified with an azido group (potentially by conjugating it to the amine of this compound), this tagged ligand could be used to study its binding to the receptor in live cells. mdpi.com

In cellular assays, the azido-tagged ligand would bind to the TRPV1 receptor. Following binding, click chemistry could be used to attach a fluorescent tag, allowing for visualization of receptor localization and ligand binding using microscopy. mdpi.com Alternatively, an affinity tag could be used to isolate the receptor-ligand complex for further biochemical analysis, such as identifying downstream signaling molecules or studying receptor internalization. This approach allows for the investigation of ligand binding kinetics, receptor-ligand stoichiometry, and the effects of potential modulators on these interactions, providing mechanistic insights into receptor function. researchgate.net TRPV1 is a cation channel involved in pain sensation and is modulated by various endogenous and exogenous molecules, making it a relevant target for studying receptor-ligand interactions using advanced chemical tools. wikipedia.orgnih.gov

Studies on Cellular Responses to Oxidative Stress Models in vitro

Development of Chemosensors and Biosensors Utilizing Bifunctional Scaffolds

The design and synthesis of chemosensors and biosensors often rely on the use of bifunctional molecules that can bridge a recognition element with a signaling moiety or a solid support. This compound, possessing both an azide and an amine functional group, serves as a valuable bifunctional scaffold in this context. These distinct functional groups allow for selective and orthogonal chemical modifications, enabling the construction of complex sensing architectures.

Bifunctional linkers are crucial in various applications, including the development of diagnostic tools and imaging agents. By linking a detectable label (such as a dye or a radioactive label) to a molecule that specifically targets an analyte, bifunctional linkers facilitate the detection of various substances. biosynsis.com The azide group is particularly useful in organic synthesis due to its reactivity, notably in click chemistry reactions, which are high-yielding and can be performed under mild conditions. nih.govmdpi.com The amine group provides another versatile handle for conjugation through amide bond formation, reductive amination, or reaction with activated esters, isocyanates, or isothiocyanates. google.com

In the development of chemosensors and biosensors, bifunctional linkers like this compound can be used to immobilize biorecognition elements, such as antibodies or enzymes, onto a sensor surface or to conjugate them with nanoparticles or fluorescent probes. researchgate.netmdpi.comnih.govnih.gov For instance, the azide group can participate in copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) "click" reactions with alkyne-functionalized surfaces or molecules, while the amine group can be utilized for covalent coupling to substrates containing activated groups like N-hydroxysuccinimide (NHS) esters or aldehydes. This orthogonal reactivity allows for precise control over the orientation and density of the immobilized sensing elements, which is critical for achieving high sensitivity and selectivity in a sensor. mdpi.com

Research findings demonstrate the utility of bifunctional linkers in creating highly sensitive detection platforms. For example, biotinylated antibodies have been used as bifunctional linkers to mediate the aggregation of streptavidin-functionalized gold nanoparticles, leading to a visually recognizable color change for the detection of bacteria. researchgate.net This method leverages the bifunctional nature of the antibody (binding to the target bacteria and crosslinking the nanoparticles) to produce a detectable signal. The effectiveness of such linker-based immunosensing can be tailored by varying the amount of nanoparticles used, with reported limits of detection as low as 10 CFU/mL for E. coli and Salmonella. researchgate.net

While specific detailed research findings focusing solely on this compound in chemosensor/biosensor development were not extensively found in the search results, the principles of using azido-amine bifunctional linkers are well-established in the field. The azide group's compatibility with click chemistry and the amine group's broad reactivity make compounds like this compound valuable building blocks for constructing sophisticated sensing interfaces. nih.govmdpi.comresearchgate.net

The general strategy involves using the bifunctional scaffold to connect a recognition element (e.g., a receptor that binds the target analyte) to a signal transducer (e.g., a fluorescent molecule, nanoparticle, or electrochemical interface). The length and flexibility of the linker, provided by the nonane (B91170) chain in this compound, are important factors that can influence the efficiency of the interaction between the recognition element and the target, as well as the performance of the sensor. nih.gov

The development of fluorescent chemosensors often involves integrating a recognition unit with a fluorophore via a linker. udc.esrsc.org Bifunctional linkers can facilitate the attachment of these components, and changes in fluorescence properties upon analyte binding can be used for detection. Similarly, in biosensors, the immobilization of biological recognition elements onto solid supports is a critical step, and bifunctional linkers provide a controlled way to achieve this immobilization, ensuring the retention of the biological activity of the recognition element. mdpi.commdpi.com

Spectroscopic and Analytical Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is a powerful technique used to determine the structure of organic molecules. By analyzing the interaction of atomic nuclei with a magnetic field, NMR provides detailed information about the types and connectivity of atoms within a molecule. Proton NMR (¹H NMR) reveals the different types of hydrogen atoms and their environments, while Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton. Analysis of chemical shifts, splitting patterns (multiplicity), and integration allows for the assignment of specific signals to corresponding atoms in the molecular structure, thereby confirming the compound's identity and providing insights into its purity. Although NMR is a standard technique for characterizing compounds like 9-Azido-1-nonanamine, specific ¹H and ¹³C NMR data for this compound were not detailed in the provided search results.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern. In MS, the sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The molecular ion peak corresponds to the molecular weight of the compound, while fragment ions provide clues about the compound's structure by showing how it breaks apart under ionization conditions. Techniques such as Electron Ionization (EI), Electrospray Ionization (ESI), or Matrix-Assisted Laser Desorption/Ionization (MALDI) can be used depending on the compound's properties. While MS would be routinely used to confirm the molecular weight of this compound and study its fragmentation, specific mass spectral data for this compound were not available in the provided search results.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. This technique measures the vibrations of bonds within a molecule when exposed to infrared radiation. Specific functional groups absorb IR radiation at characteristic frequencies, resulting in a unique spectrum that serves as a molecular fingerprint. For this compound, IR spectroscopy would be expected to show characteristic absorption bands corresponding to the N-H stretch of the primary amine group, the asymmetric and symmetric stretches of the azido (B1232118) (N₃) group (typically a strong, sharp band around 2100-2180 cm⁻¹), and C-H stretches, among others. While IR spectroscopy is a common method for characterizing azido compounds and amines bidepharm.com, specific IR spectral data, including key absorption frequencies for this compound, were not found in the provided search results.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC) is a widely used technique for separating, identifying, and quantifying components in a mixture. It is particularly valuable for assessing the purity of a synthesized compound and for separating it from impurities or by-products. In HPLC, the sample is dissolved in a solvent (mobile phase) and passed through a column packed with a stationary phase. Components of the mixture separate based on their differential interactions with the stationary and mobile phases. A detector then measures the eluting compounds. The retention time of a compound under specific HPLC conditions is characteristic, and the peak area or height is proportional to its concentration. HPLC is a standard method for analyzing the purity of amine and azido compounds bidepharm.com, but specific HPLC conditions or purity data for this compound were not detailed in the provided search results.

Advanced Chromatographic Techniques for Mixture Analysis

Beyond standard HPLC, other advanced chromatographic techniques may be employed for more complex mixture analysis or for separating closely related compounds. These can include Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), for volatile or semi-volatile compounds, or hyphenated techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) which combines the separation power of LC with the identification capabilities of MS. These advanced methods provide enhanced resolution and sensitivity for analyzing complex reaction mixtures, identifying trace impurities, or separating isomers. While such techniques could be applied to the analysis of this compound depending on the complexity of the sample, specific applications or data for this compound using advanced chromatographic techniques were not found in the provided search results.

Theoretical and Computational Investigations of 9 Azido 1 Nonanamine

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are computational techniques used to study the time-dependent behavior of molecular systems. By simulating the motion of atoms and molecules according to classical mechanics, MD can provide insights into conformational flexibility and the nature of intermolecular interactions nih.gov. For 9-Azido-1-nonanamine, MD simulations could be employed to explore its conformational space, identifying stable conformers and the energy barriers between them. The long alkyl chain provides significant flexibility, and MD can help quantify this flexibility and its impact on the relative orientation of the azide (B81097) and amine groups. Furthermore, MD simulations are valuable for studying how this compound interacts with itself or with other molecules, such as solvent molecules or potential reaction partners nih.gov. Analysis of simulation trajectories can reveal details about hydrogen bonding patterns involving the amine group, van der Waals interactions along the alkyl chain, and potential interactions involving the azide group. These simulations can help understand aggregation behavior or how the molecule might behave in different environments.

Mechanistic Pathways Elucidation and Transition State Analysis

Computational methods are powerful tools for investigating reaction mechanisms and characterizing transition states bidepharm.comfishersci.ca. For reactions involving this compound, quantum chemical calculations can be used to map out potential energy surfaces, locate transition states, and calculate activation energies fishersci.caambeed.com. This allows for the theoretical elucidation of reaction pathways, such as those involving the azide group in click chemistry reactions or the amine group in nucleophilic additions or substitutions. By identifying transition state structures, computational chemistry can provide detailed information about the geometry and electronic structure at the highest energy point along a reaction pathway, which is critical for understanding reaction rates and selectivities fishersci.ca. While specific studies on the reaction mechanisms of this compound were not found, the principles of transition state analysis using computational methods are well-established and applicable to the functional groups present in this molecule bidepharm.com.

Future Perspectives and Research Challenges in 9 Azido 1 Nonanamine Chemistry

Development of Sustainable and Atom-Economical Synthetic Routes

The development of efficient and environmentally friendly synthetic methods is a critical area in modern chemistry. For azidoamines, including 9-Azido-1-nonanamine, future research is likely to focus on improving existing synthetic routes and developing new, more sustainable approaches. Traditional methods for synthesizing alkyl azides often involve the substitution of alkyl halides with sodium azide (B81097) researchgate.netnih.gov. While effective, these can sometimes require harsh conditions or produce undesirable byproducts.

More sustainable and atom-economical strategies are being explored for related azido (B1232118) and amino compounds. This includes the development of catalytic approaches for carbon-nitrogen bond formation, allowing access to unprotected amines and azidoamines directly from more readily available starting materials like alkenes wikipedia.orgnorman-network.comgoogle.comnih.gov. For instance, iron-catalyzed difunctionalization of alkenes has been reported as an operationally simple synthesis of unprotected primary 2-azidoamines norman-network.comgoogle.comnih.gov. Applying or adapting such catalytic and direct synthesis methods to the preparation of this compound from relevant unsaturated or functionalized nonane (B91170) precursors could significantly enhance the sustainability and atom economy of its production. Additionally, one-pot synthetic strategies, which minimize isolation and purification steps, are a promising avenue for reducing waste and increasing efficiency researchgate.netnih.gov.

Expansion of Applications in Emerging Interdisciplinary Fields

The versatile reactivity of the azide and amine groups makes this compound a promising candidate for applications in various interdisciplinary fields. Azides and azidoamines have found utility in chemical biology, medicinal chemistry, and materials science, particularly in the modification of biopolymers and the synthesis of complex molecules and heterocycles researchgate.netnih.gov. The ability to easily transform the azide into an amine or utilize it in click chemistry makes it valuable for creating conjugates and functionalized materials.

A relevant example is the use of 9-azido analogues of sialic acids in metabolic remodeling of cell surfaces, demonstrating the potential of azido-functionalized molecules in biological contexts. This compound, with its relatively long hydrocarbon chain, could serve as a linker or a building block for synthesizing amphiphilic molecules, surfactants, or components for self-assembled structures. Its incorporation into polymers or surfaces could impart specific chemical reactivity or physical properties. Future research may explore its use in developing new functional materials, surface modification agents, or as a scaffold for presenting multiple functional groups in areas such as drug delivery, bioimaging, or diagnostics. The combination of a hydrophobic chain and reactive end groups makes it potentially valuable in interfaces and supramolecular assemblies.

Addressing Challenges in Scalability and Translating Research Findings to Broader Applications

Translating successful laboratory-scale synthesis and novel reaction methodologies for this compound to larger scales for broader application presents significant challenges. Scalability requires optimized reaction conditions, efficient purification procedures, and consideration of safety and economic factors. While specific scalability studies for this compound are not detailed in the provided information, the general challenges in scaling up chemical processes, including those involving potentially energetic azide compounds, are well-known.

Future research needs to focus on developing synthetic routes that are not only sustainable and atom-economical at the laboratory scale but also amenable to larger-scale production. This involves identifying cost-effective and readily available starting materials, minimizing the use of hazardous reagents and solvents, and designing processes with high throughput and yield. Efficient purification methods that avoid extensive chromatography are also crucial for scalability. Furthermore, translating research findings into practical applications requires demonstrating the performance and utility of this compound or materials derived from it in relevant systems and addressing any regulatory or safety considerations associated with its handling and use at larger quantities. The development of "green chemistry" approaches and solvent-free functionalization techniques are relevant to addressing these scalability and translation challenges.

Q & A

Basic: What synthetic methodologies are validated for 9-Azido-1-nonanamine, and how do reaction parameters (e.g., temperature, catalysts) affect yield and purity?

Answer:

Synthesis of this compound typically involves azide substitution reactions, such as nucleophilic displacement of a halogenated precursor with sodium azide. Evidence from structurally similar azido-alkylamines (e.g., 3-Azido-1-propanamine) suggests reaction conditions (e.g., 14 hours at 90°C in polar solvents) significantly influence yield and purity . Optimize reaction time and temperature to minimize side reactions (e.g., Staudinger side products). Post-synthesis purification via column chromatography or recrystallization is critical, as residual solvents or unreacted precursors can compromise downstream applications. Validate purity using HPLC (>95%) and confirm structure via -NMR (azide proton at δ ~3.3 ppm) and FT-IR (azide stretch ~2100 cm) .

Basic: Which analytical techniques are most robust for characterizing this compound, and how should data interpretation address common ambiguities?

Answer:

Key techniques include:

- Mass Spectrometry (MS): Confirm molecular weight (CHN, MW 184.3) with ESI-MS or MALDI-TOF. Note that azide groups may fragment under high-energy ionization, requiring soft ionization methods .

- NMR Spectroscopy: -NMR should resolve terminal amine protons (δ ~1.5 ppm) and azide-bearing methylene groups (δ ~3.3 ppm). -NMR can distinguish carbon environments near the azide moiety .

- FT-IR: Azide asymmetric stretching (~2100 cm) is diagnostic but may overlap with nitrile or alkyne signals; cross-validate with NMR .

Ambiguities: Batch-to-batch variability in azide content can arise from incomplete substitution; quantify azide concentration via iodometric titration .

Advanced: How can this compound be leveraged in click chemistry-based drug delivery systems, and what experimental controls ensure reproducibility?

Answer:

this compound’s terminal azide enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation. For drug delivery:

- Design: Conjugate with alkyne-functionalized polymers (e.g., PEG) or targeting ligands. Monitor reaction efficiency via UV-vis (disappearance of azide peak) .

- Controls: Include non-azide controls to rule out non-specific binding. Validate conjugation efficiency using fluorescence labeling (e.g., BODIPY-alkyne) and SEC/HPLC .

- Stability: Test azide integrity under physiological conditions (pH 7.4, 37°C) for ≥48 hours; degradation >10% necessitates formulation adjustments .

Advanced: How should researchers resolve contradictions in reported reactivity data (e.g., azide stability or amine basicity) across studies?

Answer:

Contradictions often stem from methodological differences:

- Contextual Analysis: Compare solvent systems (e.g., aqueous vs. anhydrous), pH, and temperature. For example, azide stability decreases in acidic aqueous media .

- Replication: Reproduce experiments under identical conditions (solvent purity, catalyst batch). Use standardized reference materials (e.g., Noramco-qualified azides) .

- Hybrid Modeling: Combine computational chemistry (e.g., DFT for azide bond dissociation energies) with empirical validation to reconcile discrepancies .

Advanced: What computational strategies predict the behavior of this compound in biological systems, and how reliable are these models?

Answer:

- Molecular Dynamics (MD): Simulate interactions with lipid bilayers to predict cellular uptake. Parameterize force fields using experimental logP and pKa data (amine pKa ~10.5) .

- QSAR Modeling: Correlate structural features (azide position, chain length) with toxicity or permeability. Validate against in vitro assays (e.g., Caco-2 permeability) .

- Limitations: Models may fail to capture solvent effects or metabolic pathways; cross-validate with LC-MS metabolomics .

Basic: What storage protocols preserve this compound’s stability, and how should degradation be monitored?

Answer:

- Storage: Store at -20°C in airtight, light-protected containers under inert gas (N) to prevent oxidation or moisture absorption .

- Stability Testing: Perform accelerated aging studies (40°C/75% RH for 4 weeks). Monitor azide content via FT-IR and amine degradation via ninhydrin assay .

Advanced: How can researchers design robust structure-activity relationship (SAR) studies using this compound derivatives?

Answer:

- Derivatization: Syntify analogs with varied chain lengths (C7-C11) or substituents (e.g., branched vs. linear).

- Assays: Test cytotoxicity (MTT assay), membrane permeability (PAMPA), and click reactivity (CuAAC kinetics).

- Data Triangulation: Combine SAR data with computational docking (e.g., binding to target enzymes) to identify optimal modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.